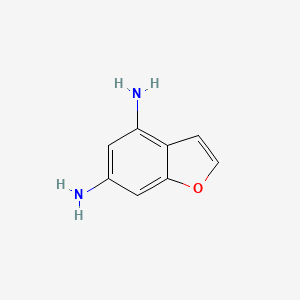![molecular formula C19H22N4O2S B12866480 (3aS,4S,6aR)-4-(5-(6-aminoquinolin-2-yl)-5-oxopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B12866480.png)
(3aS,4S,6aR)-4-(5-(6-aminoquinolin-2-yl)-5-oxopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotinyl-6-aminoquinoline is a fluorescent biotinylated biochemical assay reagent. It is primarily used as a substrate in the assay of biotinidase activity. This compound exhibits an excitation wavelength of 350 nm and an emission wavelength of 550 nm .
Méthodes De Préparation
The synthesis of Biotinyl-6-aminoquinoline involves the coupling of biotin with 6-aminoquinoline. The reaction typically employs a succinimide ester of biotin, which reacts with the primary amines of the 6-aminoquinoline to form amide bonds . Industrial production methods for this compound are not widely documented, but the laboratory synthesis is well-established.
Analyse Des Réactions Chimiques
Biotinyl-6-aminoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert quinoline derivatives back to their original state.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Biotinyl-6-aminoquinoline has several scientific research applications:
Chemistry: It is used as a fluorescent probe in various biochemical assays.
Biology: The compound is utilized in the study of biotinidase activity, which is crucial for understanding biotin metabolism.
Industry: The compound is used in the development of diagnostic assays and biochemical research tools.
Mécanisme D'action
Biotinyl-6-aminoquinoline acts as a substrate for biotinidase, an enzyme involved in the recycling of biotin. The compound’s fluorescence properties allow researchers to measure biotinidase activity by monitoring the changes in fluorescence intensity. This mechanism is crucial for understanding the enzyme’s function and its role in various metabolic pathways .
Comparaison Avec Des Composés Similaires
Biotinyl-6-aminoquinoline is unique due to its specific fluorescence properties and its role as a biotinidase substrate. Similar compounds include:
Biotinyl-4-aminoquinoline: Another biotinylated compound with different fluorescence properties.
Biotinyl-8-aminoquinoline: Similar in structure but with variations in its biochemical applications.
These compounds share structural similarities but differ in their specific applications and fluorescence characteristics, making Biotinyl-6-aminoquinoline a valuable tool in biochemical research.
Propriétés
Formule moléculaire |
C19H22N4O2S |
|---|---|
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
(3aS,4S,6aR)-4-[5-(6-aminoquinolin-2-yl)-5-oxopentyl]-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one |
InChI |
InChI=1S/C19H22N4O2S/c20-12-6-8-13-11(9-12)5-7-14(21-13)16(24)3-1-2-4-17-18-15(10-26-17)22-19(25)23-18/h5-9,15,17-18H,1-4,10,20H2,(H2,22,23,25)/t15-,17-,18-/m0/s1 |
Clé InChI |
CUOQRHVMKACZOO-SZMVWBNQSA-N |
SMILES isomérique |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)C3=NC4=C(C=C3)C=C(C=C4)N)NC(=O)N2 |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)C3=NC4=C(C=C3)C=C(C=C4)N)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



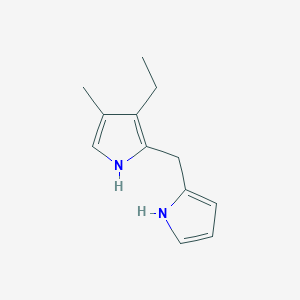
![3-Bromo-4,6-dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12866406.png)
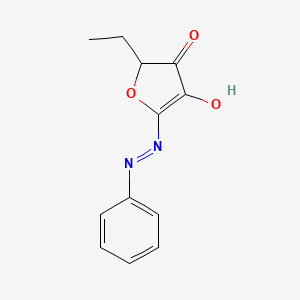
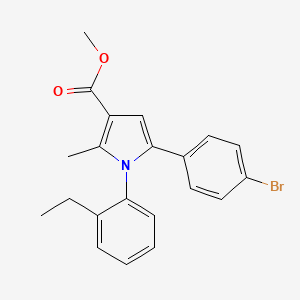
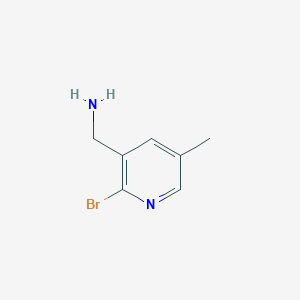
![1-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12866429.png)
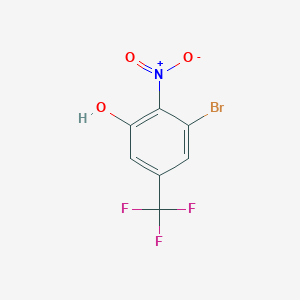
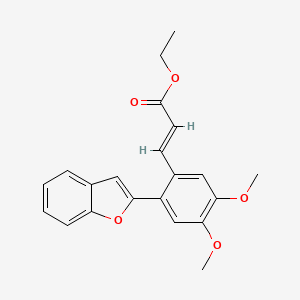
![(2-Chlorobenzo[d]oxazol-4-yl)methanamine](/img/structure/B12866475.png)

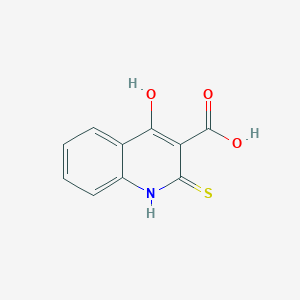
![4-Bromo-2-iodobenzo[d]oxazole](/img/structure/B12866491.png)
